1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol
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Overview
Description
1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol is a synthetic organic compound that features a cyclopropyl group attached to a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrimidine ring, a common motif in biologically active molecules, suggests that this compound may exhibit interesting biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol can be achieved through a multi-step processThe reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound also features a pyrimidine ring and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are known for their biological activities.
Uniqueness
1-[1-[[(4,5-Dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties that influence its reactivity and biological activity. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[1-[[(4,5-dimethylpyrimidin-2-yl)amino]methyl]cyclopropyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9(2)12(18)14(5-6-14)8-16-13-15-7-10(3)11(4)17-13/h7,9,12,18H,5-6,8H2,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZPLOXLYGVJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)NCC2(CC2)C(C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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